

comparing Fmoc-L-Homophenylalanine-OH with L-Homophenylalanine tert-butyl ester hydrochloride

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Compound of Interest

Compound Name: *L-Homophenylalanine tert-butyl ester hydrochloride*

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A Comprehensive Guide to Utilizing Fmoc-L-Homophenylalanine-OH and **L-Homophenylalanine tert-butyl ester hydrochloride** in Peptide Synthesis and Drug Development

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of peptides with desired therapeutic properties. L-Homophenylalanine, a non-proteinogenic amino acid, is of particular interest as a precursor for Angiotensin-Converting Enzyme (ACE) inhibitors, which are vital in managing hypertension and congestive heart failure.^[1] This guide provides an objective comparison of two commonly used derivatives of L-Homophenylalanine: Fmoc-L-Homophenylalanine-OH and **L-Homophenylalanine tert-butyl ester hydrochloride**. We will delve into their chemical properties, applications in peptide synthesis, and provide supporting experimental data and protocols to aid in the selection of the optimal reagent for your research needs.

Introduction to Protecting Group Strategies

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the amino and carboxyl termini of amino acids. The two compounds discussed here represent two distinct and widely used strategies:

- Fmoc-L-Homophenylalanine-OH utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection. This is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu (tert-butyl) strategy.[2]
- **L-Homophenylalanine tert-butyl ester hydrochloride** employs a tert-butyl ester to protect the C-terminus. The free N-terminus is available for coupling, making it suitable for solution-phase synthesis or as a starting material for N-to-C direction SPPS, which is less common. [3] The tert-butyl ester is typically removed under acidic conditions.

Head-to-Head Comparison

Feature	Fmoc-L-Homophenylalanine-OH	L-Homophenylalanine tert-butyl ester hydrochloride
Primary Synthesis Method	Solid-Phase Peptide Synthesis (SPPS)	Solution-Phase Peptide Synthesis
Protecting Group	N-terminal Fmoc group	C-terminal tert-butyl ester
Deprotection Condition	Mildly basic (e.g., 20% piperidine in DMF)	Acidic (e.g., TFA, HCl)
Orthogonality	Compatible with acid-labile side-chain protecting groups (e.g., tBu, Trt)	Can be used with base-labile N-terminal protecting groups
Key Advantages	High efficiency, suitable for automation, simplified purification in SPPS	Useful for shorter peptides, large-scale synthesis in solution
Potential Challenges	Fmoc group removal can be difficult in certain sequences	Less amenable to automated solid-phase synthesis in the standard C-to-N direction

Physicochemical Properties

Property	Fmoc-L-Homophenylalanine-OH	L-Homophenylalanine tert-butyl ester hydrochloride
Molecular Formula	C ₂₅ H ₂₃ NO ₄	C ₁₄ H ₂₂ CINO ₂
Molecular Weight	401.45 g/mol	271.79 g/mol
Appearance	White to off-white powder	White to off-white solid
Solubility	Soluble in organic solvents like DMF and DCM	Soluble in methanol
Storage Temperature	2-8°C	2-8°C

Performance in Peptide Synthesis

The choice between Fmoc-L-Homophenylalanine-OH and **L-Homophenylalanine tert-butyl ester hydrochloride** largely depends on the desired peptide synthesis strategy.

Fmoc-L-Homophenylalanine-OH is the standard choice for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides temporary N-terminal protection and is removed under mild basic conditions, allowing for the sequential addition of amino acids to a solid support.^{[4][5]} This method is highly efficient, easily automated, and allows for the synthesis of long and complex peptides with high purity. The use of acid-labile protecting groups for side chains (like tert-butyl) ensures orthogonality, a key principle in efficient SPPS.^{[6][7]}

L-Homophenylalanine tert-butyl ester hydrochloride is primarily utilized in solution-phase peptide synthesis.^[3] In this approach, the protected C-terminus prevents unwanted reactions while the free N-terminus is coupled with an N-protected amino acid. While solution-phase synthesis can be advantageous for producing large quantities of shorter peptides, it is generally more labor-intensive and requires purification after each step. This compound can also be employed in the less common N-to-C direction of SPPS.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis using Fmoc-L-Homophenylalanine-OH

This protocol outlines the general steps for incorporating Fmoc-L-Homophenylalanine-OH into a peptide chain on a solid support (e.g., Rink Amide resin) using manual SPPS.

1. Resin Swelling:

- Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid.
- Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

- In a separate vessel, dissolve Fmoc-L-Homophenylalanine-OH (3-5 equivalents) and a coupling agent such as HBTU or HATU (3-5 equivalents) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Wash the resin extensively with DMF.

4. Capping (Optional):

- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Final Cleavage and Deprotection:

- After the desired peptide sequence is assembled, wash the resin with dichloromethane (DCM).

- Treat the resin with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitate the peptide in cold diethyl ether.

Protocol 2: Solution-Phase Dipeptide Synthesis using L-Homophenylalanine tert-butyl ester hydrochloride

This protocol describes the synthesis of a dipeptide, for example, by coupling Fmoc-L-Alanine-OH with **L-Homophenylalanine tert-butyl ester hydrochloride**.

1. Neutralization of Hydrochloride:

- Dissolve **L-Homophenylalanine tert-butyl ester hydrochloride** (1 equivalent) in a suitable solvent like DMF.
- Add a base such as DIPEA (2 equivalents) to neutralize the hydrochloride salt and free the primary amine.

2. Activation of the N-protected Amino Acid:

- In a separate flask, dissolve Fmoc-L-Alanine-OH (1 equivalent) and a coupling agent (e.g., HBTU, 1 equivalent) in DMF.
- Add DIPEA (2 equivalents) to activate the carboxylic acid.

3. Coupling Reaction:

- Add the activated Fmoc-L-Alanine-OH solution to the neutralized L-Homophenylalanine tert-butyl ester solution.
- Stir the reaction mixture at room temperature for several hours until completion, monitoring by a suitable method like TLC.

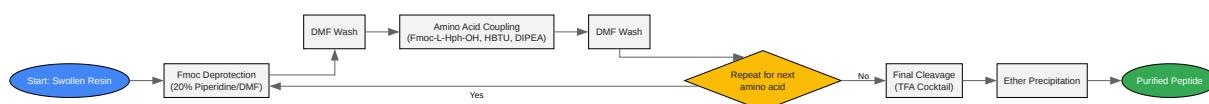
4. Work-up and Purification:

- Once the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts.
- Purify the resulting dipeptide by column chromatography.

Application in Drug Development: ACE Inhibitors

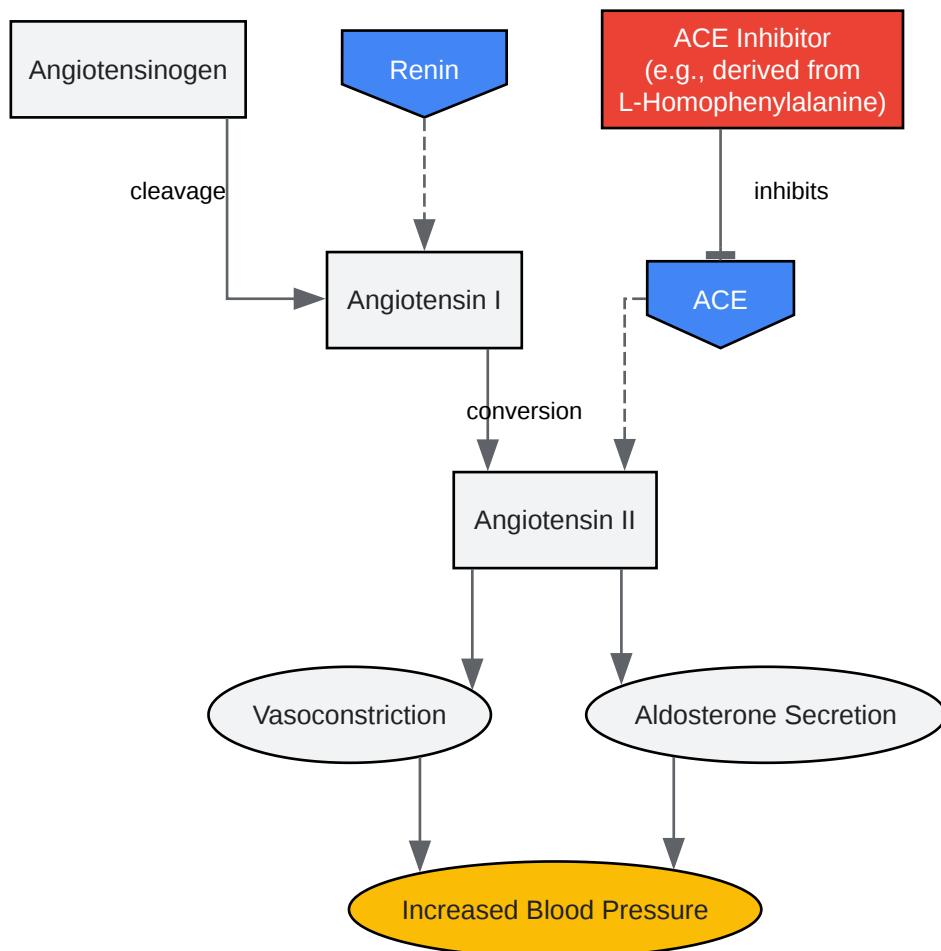
L-Homophenylalanine is a key building block for several ACE inhibitors.^{[1][8]} ACE is a central enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.^{[9][10]} By inhibiting ACE, the conversion of angiotensin I to the potent vasoconstrictor angiotensin II is blocked, leading to vasodilation and a reduction in blood pressure.^[11]

Visualizations



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Homophenylalanine-OH.



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